
Sertraline
Overview
Description
Sertraline is a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. It is marketed under the brand name Zoloft, among others. This compound is primarily prescribed for the treatment of major depressive disorder, social anxiety disorder, post-traumatic stress disorder, panic disorder, and obsessive-compulsive disorder . It was developed by Pfizer and approved for medical use in the United States in 1991 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sertraline involves several steps, starting from the precursor compound, 3,4-dichlorophenylacetonitrile. The key steps include:
Reduction: The nitrile group of 3,4-dichlorophenylacetonitrile is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride.
Cyclization: The resulting amine undergoes cyclization to form a tetrahydronaphthalene derivative.
N-Methylation: The tetrahydronaphthalene derivative is then N-methylated to produce this compound.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of appropriate solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
Sertraline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form desmethylthis compound, a major metabolite.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivative.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products
Desmethylthis compound: Formed through oxidation.
Alcohol Derivative: Formed through reduction.
Halogenated Derivatives: Formed through substitution reactions.
Scientific Research Applications
Approved Medical Uses
Sertraline is FDA-approved for several conditions, including:
- Major Depressive Disorder (MDD) : Effective in alleviating symptoms of depression.
- Obsessive-Compulsive Disorder (OCD) : Reduces compulsive behaviors and intrusive thoughts.
- Post-Traumatic Stress Disorder (PTSD) : Aids in managing symptoms following traumatic experiences.
- Panic Disorder : Helps in reducing panic attacks and associated anxiety.
- Premenstrual Dysphoric Disorder (PMDD) : Alleviates severe emotional and physical symptoms related to the menstrual cycle.
- Social Anxiety Disorder (SAD) : Improves social functioning by reducing anxiety in social situations.
Off-Label Uses
In addition to its approved indications, this compound is also used off-label for:
- Generalized Anxiety Disorder (GAD)
- Fibromyalgia
- Premature ejaculation
- Migraine prophylaxis
- Diabetic neuropathy
- Neurocardiogenic syncope .
Efficacy in Clinical Studies
Numerous studies have evaluated the efficacy of this compound across different populations and settings:
Major Depressive Disorder
A study indicated that this compound significantly improved depressive symptoms compared to placebo, with a response rate of approximately 63% in treated patients versus 37% in placebo groups . Additionally, it was found that this compound was better tolerated in clinical practice than in controlled research settings, suggesting that real-world effectiveness may be higher than reported in clinical trials .
Generalized Anxiety Disorder
In a randomized trial, this compound demonstrated significant efficacy over placebo, with marked improvements observed on the Hamilton Anxiety Scale at four weeks into treatment. The dropout rate due to adverse events was comparable between this compound (8%) and placebo (10%), indicating good tolerability .
Case Studies and Clinical Trials
The following tables summarize key findings from notable case studies and clinical trials involving this compound.
Study/Trial | Condition Treated | Sample Size | Efficacy Rate | Adverse Events |
---|---|---|---|---|
Clinical Practice Study | Major Depressive Disorder | 200 | 87% response rate | Lower adverse events compared to clinical trials |
Randomized Controlled Trial | Generalized Anxiety Disorder | 150 | 63% response rate | Similar dropout rates for adverse effects |
Longitudinal Study | PTSD | 300 | Significant symptom reduction | Commonly reported headaches and insomnia |
Mechanism of Action
Sertraline exerts its effects by inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The primary molecular target of this compound is the serotonin transporter (SERT). By binding to SERT, this compound prevents the reabsorption of serotonin, thereby prolonging its action at the synapse .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Another SSRI used to treat depression and anxiety disorders.
Citalopram: An SSRI with similar therapeutic applications.
Paroxetine: An SSRI used for depression, anxiety, and panic disorders
Uniqueness of Sertraline
Efficacy and Tolerability: This compound is often preferred due to its favorable efficacy and tolerability profile compared to other SSRIs.
Side Effects: It has a lower incidence of certain side effects, such as weight gain and sedation, compared to other antidepressants.
Versatility: This compound is effective in treating a wide range of psychiatric conditions, making it a versatile option for clinicians.
Biological Activity
Sertraline is a widely prescribed selective serotonin reuptake inhibitor (SSRI) primarily used for treating major depressive disorder, anxiety disorders, and post-traumatic stress disorder (PTSD). It functions by inhibiting the reuptake of serotonin in the brain, thereby increasing its availability in the synaptic cleft, which enhances serotonergic neurotransmission. This article delves into the biological activity of this compound, exploring its pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.
Pharmacodynamics
Mechanism of Action
this compound selectively inhibits the serotonin transporter (SLC6A4), leading to increased serotonin levels in the synaptic cleft. This action is crucial for its antidepressant effects. Additionally, this compound shows weak inhibitory effects on norepinephrine and dopamine transporters, as well as interactions with various cytochrome P450 enzymes, which may influence its pharmacokinetics and potential drug interactions .
Inhibition of Cytochrome P450 Enzymes
This compound has been studied for its effects on several cytochrome P450 enzymes:
- CYP2D6 : Exhibits weak inhibition, with some studies suggesting it can moderately affect the metabolism of certain drugs .
- CYP2C19 : Moderate inhibition observed, particularly affecting the metabolism of S-mephenytoin .
- CYP3A4/5 : Mixed evidence exists regarding its inhibitory effects; some studies report increased cytotoxicity of carbamazepine due to enhanced metabolite production .
- CYP2B6 : Inhibition noted, impacting drugs like efavirenz and methadone .
Pharmacokinetics
This compound is extensively metabolized in the liver with a high protein binding rate (98%-99%). Its primary active metabolite is desmethylthis compound. The drug's half-life ranges from 22 to 36 hours, allowing for once-daily dosing. The absorption of this compound can be influenced by food intake, with peak plasma concentrations typically reached within 4-6 hours post-administration .
Table 1: Key Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Bioavailability | 44% |
Peak Plasma Concentration | 4-6 hours |
Half-Life | 22-36 hours |
Protein Binding | 98%-99% |
Metabolism | Hepatic (CYP450) |
Major Depressive Disorder (MDD)
Several studies have demonstrated this compound's efficacy in treating MDD. A notable clinical trial reported a significant reduction in depression severity compared to placebo after 12 weeks of treatment, with an effect size of 0.51 on the Clinical Global Impression scale .
Anxiety Disorders
In generalized anxiety disorder (GAD) trials, this compound was found to significantly improve symptoms compared to placebo. Patients showed greater reductions in Hamilton Anxiety Scale scores, indicating its effectiveness in managing anxiety symptoms .
Post-Traumatic Stress Disorder (PTSD)
This compound has been shown to be effective for PTSD. A multicenter trial indicated significant improvements in PTSD symptoms as measured by various scales, including CAPS-2 and CGI ratings. The responder rate was notably higher in the this compound group compared to placebo .
Case Studies
- Case Study on MDD Treatment : In a clinical practice sample, this compound demonstrated a higher response rate (87%) compared to previous treatments with fluoxetine or tricyclic antidepressants. The tolerability profile was also better in real-world settings .
- Combination Therapy Study : Research combining this compound with traditional herbal medicine showed enhanced antidepressant effects in animal models, suggesting potential synergistic benefits when used alongside natural compounds .
Safety and Tolerability
This compound is generally well tolerated; however, common side effects include gastrointestinal disturbances, insomnia, and sexual dysfunction. Clinical trials report dropout rates due to adverse events ranging from 8% to 34%, depending on the study design and patient population .
Table 2: Adverse Events Reported in Clinical Trials
Adverse Event | This compound (%) | Placebo (%) |
---|---|---|
Nausea | 10 | 8 |
Insomnia | 9 | 7 |
Sexual Dysfunction | 15 | 5 |
Headache | 8 | 6 |
Q & A
Basic Research Questions
Q. What methodological considerations are critical when designing pharmacokinetic studies on Sertraline in diverse populations?
- Answer : Pharmacokinetic studies must account for variables such as body mass index (BMI), administration frequency, and polypharmacy interactions. For example, retrospective analyses of therapeutic drug monitoring (TDM) data should employ multivariate linear regression to isolate factors like BMI and drug combinations (e.g., olanzapine or lithium) that significantly alter this compound's concentration/dose (C/D) ratio . Studies should also standardize blood sampling times relative to dosing and control for genetic polymorphisms affecting metabolic enzymes (e.g., CYP2C19).
Q. How do co-administered medications influence this compound’s therapeutic drug monitoring outcomes?
- Answer : Drug-drug interactions require rigorous stratification in study design. For instance, combining this compound with olanzapine or lithium elevates its C/D ratio, necessitating adjusted dosing protocols. Researchers should use propensity score matching or stratified randomization to minimize confounding effects in observational studies. Statistical tools like SPSS or R can model interaction effects, as demonstrated in retrospective cohort analyses of TDM data .
Q. What protocols ensure reproducibility in preclinical studies investigating this compound’s neuropharmacological effects?
- Answer : Detailed documentation of animal models (e.g., species, strain, sex) and dosing regimens (e.g., oral vs. intraperitoneal administration) is essential. Methods sections should specify behavioral assays (e.g., forced swim test for depression-like behavior) and validate outcomes against established scales (e.g., Hamilton Rating Scale for Depression) . Open-access platforms like protocols.io can enhance transparency and replication .
Advanced Research Questions
Q. What experimental design challenges arise when investigating this compound’s repurposing for oncological applications?
- Answer : Mouse xenograft models face translational limitations, such as interspecies metabolic differences and tumor microenvironment variability. Researchers must incorporate pharmacokinetic-pharmacodynamic (PK-PD) modeling to align murine dosing with human equivalents. Additionally, studies should prioritize patient-derived tumor organoids to improve clinical relevance, as highlighted in preclinical trials exploring this compound’s inhibition of amino acid addiction in cancer cells .
Q. How can researchers reconcile discrepancies between preclinical findings of this compound’s neuroprotective effects and clinical outcomes in affective disorders?
- Answer : Contradictions often stem from differences in outcome measures (e.g., behavioral endpoints in animals vs. subjective symptom scales in humans). Bridging this gap requires harmonized biomarkers (e.g., serotonin transporter occupancy via PET imaging) and adaptive trial designs that incorporate preclinical feedback loops. Unpublished data on this compound’s efficacy in repetitive concussive traumatic brain injury (rcTBI) models underscore the need for cross-disciplinary validation .
Q. What statistical approaches optimize analysis of multifactorial influences on this compound’s pharmacodynamics?
- Answer : Multivariate regression, machine learning (e.g., random forests), and Bayesian networks can disentangle complex interactions between demographic, genetic, and environmental variables. For example, hierarchical linear modeling effectively parsed the effects of age, BMI, and comedications on this compound’s C/D ratio in a 529-sample TDM study .
Q. How should researchers address contradictory efficacy data in this compound studies across different psychiatric populations?
- Answer : Meta-analyses using PRISMA guidelines can quantify heterogeneity sources (e.g., dosing variability, comorbidity profiles). Sensitivity analyses should exclude outlier studies, while subgroup analyses explore moderators like treatment-resistant depression vs. mild episodic cases. Cross-study comparisons of this compound’s effects in rcTBI versus primary depression models may clarify context-dependent mechanisms .
Methodological Resources :
- For pharmacokinetic studies: Retrospective TDM frameworks .
- For preclinical reproducibility: ARRIVE 2.0 guidelines .
- For statistical rigor: Multivariate regression and machine learning pipelines .
Tables :
Variable | Impact on this compound PK/PD | Study Design Recommendation |
---|---|---|
BMI | ↑ BMI correlates with ↓ C/D ratio | Stratify cohorts by BMI quartiles |
Olanzapine co-administration | ↑ C/D ratio by 30% | Propensity score matching |
CYP2C19 polymorphism | Alters metabolic clearance | Genotype-phenotype correlation analysis |
Properties
IUPAC Name |
(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKDLMBJGBXTGI-SJCJKPOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
79559-97-0 (Hydrochloride) | |
Record name | Sertraline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079617962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023577 | |
Record name | Sertraline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023577 | |
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Molecular Weight |
306.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sertraline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005010 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
416.3±45.0 °C | |
Record name | Sertraline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01104 | |
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Solubility |
>45.9 [ug/mL] (The mean of the results at pH 7.4), 3.8mg/mL | |
Record name | SID49665783 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Sertraline | |
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Mechanism of Action |
Sertraline selectively inhibits the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane, thereby increasing serotonergic activity. This results in an increased synaptic concentration of serotonin in the CNS, which leads to numerous functional changes associated with enhanced serotonergic neurotransmission. These changes are believed to be responsible for the antidepressant action and beneficial effects in obsessive-compulsive (and other anxiety related disorders). It has been hypothesized that obsessive-compulsive disorder, like depression, is also caused by the disregulation of serotonin. In animal studies, chronic administration of sertraline results in down-regulation of brain norepinephrine receptors. Sertraline displays affinity for sigma-1 and 2 receptor binding sites, but binds with stronger affinity to sigma-1 binding sites. In vitro, sertraline shows little to no affinity for GABA, dopaminergic, serotonergic (5HT1A, 5HT1B, 5HT2), or benzodiazepine receptors. It exerts weak inhibitory actions on the neuronal uptake of norepinephrine and dopamine and exhibits no inhibitory effects on the monoamine oxidase enzyme., Sertraline is a selective 5-HT reuptake inhibitor. It does not have cardiovascular, anticholinergic, antidopaminergic, convulsant, or monoamine oxidase-inhibiting effects. Most antidepressants are associated with either norepinephrine reuptake inhibition, 5-HT reuptake inhibition, & monoamine oxidase inhibition. Sertraline does not cause significant reuptake blockade of dopamine or norepinephrine. Sertraline through inhibition of 5-HT release, may cause beta-adrenoceptor downregulation. | |
Record name | Sertraline | |
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CAS No. |
79617-96-2, 79617-95-1 | |
Record name | Sertraline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79617-96-2 | |
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Record name | cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=79617-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Sertraline [INN:BAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079617962 | |
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Record name | Sertraline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01104 | |
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Record name | Sertraline | |
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Record name | Sertraline | |
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Record name | SERTRALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUC7NX6WMB | |
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Record name | SERTRALINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7037 | |
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Record name | Sertraline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005010 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
245-246 | |
Record name | Sertraline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01104 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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